4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol
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Description
4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol, also known as 4-(Trifluoromethyl)benzyl alcohol, has the chemical formula C8H7F3O with a molecular weight of approximately 176.14 g/mol . Its IUPAC Standard InChI is InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 . The compound is also referred to as p-Trifluoromethylbenzyl alcohol .
Molecular Structure Analysis
The molecular structure of 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol consists of a benzene ring with a trifluoromethyl group and an isopropoxy group attached to it. You can view the 2D structure here .Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Activity and Organic Synthesis
Secondary Benzylation Using Metal Triflates : A study explored secondary benzylation of various nucleophiles using secondary benzyl alcohols and metal triflates, demonstrating a highly effective system for this purpose. The study highlighted the use of secondary benzyl alcohols in the alkylation of aromatic compounds, olefins, and more, showcasing the potential application of compounds like 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol in complex organic synthesis processes (Masahiro Noji et al., 2003).
Photocatalytic Oxidation on Titanium Dioxide : Another research demonstrated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol, to their corresponding aldehydes using a TiO2 photocatalyst under visible light. This study underscores the application of such compounds in green chemistry and sustainable synthesis processes (S. Higashimoto et al., 2009).
Heterocyclic Chemistry
Synthesis of 1,3-Dioxa-2-bora Heterocycles : Research on the synthesis of 1,3-dioxa-2-bora heterocycles from compounds like o-Hydroxybenzyl alcohol, which shares structural similarities with 4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol, illustrates the potential for creating novel heterocyclic compounds with diverse applications, including materials science and pharmacology (G. Srivastava & P. Bhardwaj, 1978).
Renewable Production and Environmental Applications
Benzyl Alcohol Production from Glucose : An innovative study engineered Escherichia coli for the de novo biosynthesis of benzyl alcohol from glucose, showcasing an application of similar compounds in biotechnology for sustainable chemical production (S. Pugh et al., 2015).
properties
IUPAC Name |
2,2,2-trifluoro-1-(4-propan-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-7(2)16-9-5-3-8(4-6-9)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKMGZZNKSHVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-alpha-(trifluoromethyl)benzyl Alcohol | |
CAS RN |
1249036-43-8 |
Source
|
Record name | 2,2,2-trifluoro-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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